4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one
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Overview
Description
4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one is a heterocyclic compound that belongs to the class of bicyclic systems containing fused pyrimidine and pyridazine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one typically involves multicomponent reactions. One common method includes the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst in dry dichloromethane, followed by the addition of perchloric acid . Another approach involves the cyclocondensation of 5-aroyl-4-dichloromethyl-4-hydroxy-6-phenylperhydropyrimidin-2-ones with hydrazine hydrate in boiling toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely applied to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: Nucleophilic substitution reactions are common, where substituents on the ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: It is explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: The compound’s derivatives are used in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
4,6-Dihydropyrimido[4,5-c]pyridazin-5(1H)-one can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds also contain fused pyrimidine rings and exhibit similar biological activities.
Pyridazines: These are simpler heterocyclic compounds with two adjacent nitrogen atoms in a six-membered ring.
The uniqueness of this compound lies in its specific ring structure and the potential for diverse chemical modifications, which can lead to a wide range of biological activities and applications.
Properties
Molecular Formula |
C6H6N4O |
---|---|
Molecular Weight |
150.14 g/mol |
IUPAC Name |
4,6-dihydro-1H-pyrimido[4,5-c]pyridazin-5-one |
InChI |
InChI=1S/C6H6N4O/c11-6-4-1-2-9-10-5(4)7-3-8-6/h2-3H,1H2,(H2,7,8,10,11) |
InChI Key |
NFGLONGQZCJSOL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NNC2=C1C(=O)NC=N2 |
Origin of Product |
United States |
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